molecular formula C12H23N3O6 B584998 N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity) CAS No. 75658-82-1

N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)

Cat. No.: B584998
CAS No.: 75658-82-1
M. Wt: 305.331
InChI Key: DURWCOJUBQZWSY-JEZHCXPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity) is a complex organic compound with the molecular formula C12H23N3O6 and a molecular weight of 305.33 g/mol . This compound is often encountered as an impurity in the synthesis of certain amino acids and peptides. It features a unique structure that includes both amino and carboxy functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine typically involves multi-step organic synthesis techniques. One common approach starts with the protection of the amino and carboxyl groups of lysine, followed by selective functionalization of the side chain. The key steps include:

    Protection of Functional Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups.

    Side Chain Functionalization: The side chain is then functionalized through a series of reactions, including oxidation and reduction steps, to introduce the hydroxyl and carboxyl groups.

    Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol.

Scientific Research Applications

N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine has several applications in scientific research:

Mechanism of Action

The mechanism by which N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways such as the urea cycle and protein synthesis. Its unique structure allows it to bind to specific active sites on enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N6-(2-Hydroxyethyl)-L-lysine: Similar in structure but lacks the carboxyl group on the side chain.

    N6-(2-Aminoethyl)-L-lysine: Contains an additional amino group instead of the hydroxyl group.

    N6-(Carboxymethyl)-L-lysine: Features a carboxyl group but lacks the hydroxyl group.

Uniqueness

N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2S,5R)-2-amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7,9-10,15-16H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURWCOJUBQZWSY-JEZHCXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.